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Compound of Interest

Compound Name: Pbrm1-BD2-IN-2

Cat. No.: B12407501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pbrm1-BD2-IN-2 is a selective, cell-active inhibitor of the second bromodomain (BD2) of

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.[1]

PBRM1 is frequently mutated in various cancers, including clear cell renal cell carcinoma

(ccRCC), and plays a crucial role in regulating gene expression and maintaining genomic

integrity.[2][3] As a tumor suppressor, its inactivation can lead to oncogenic signaling.[4][5]

Pbrm1-BD2-IN-2 provides a valuable tool for investigating the biological functions of PBRM1

and for exploring potential therapeutic strategies targeting PBRM1-dependent cancers.

Chemical Properties and Solubility
Proper handling and solubilization of Pbrm1-BD2-IN-2 are critical for obtaining reliable and

reproducible results in in vitro experiments. The following table summarizes its key chemical

and solubility properties.
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Property Value Notes

Molecular Weight 311.14 g/mol

Formula C₁₄H₉Cl₂FN₂O

Appearance White to off-white solid

Solubility in DMSO 45 mg/mL (144.63 mM)

Requires sonication and

warming for complete

dissolution. Use of newly

opened, anhydrous DMSO is

recommended as the

compound is hygroscopic.

Storage (Powder) -20°C for up to 3 years

Storage (in DMSO)
-80°C for up to 6 months;

-20°C for up to 1 month

Aliquot to avoid repeated

freeze-thaw cycles.

Biological Activity
Pbrm1-BD2-IN-2 demonstrates selective inhibitory activity against the second bromodomain of

PBRM1. This interaction disrupts the binding of the PBAF complex to acetylated histones,

thereby modulating gene expression.

Parameter Value Target

IC₅₀ 1.0 μM PBRM1-BD2

K_d_ 9.3 μM PBRM1-BD2

10.1 μM PBRM1-BD5

18.4 μM SMARCA2B

69 μM SMARCA4

Signaling Pathway of PBRM1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12407501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PBRM1 is a critical subunit of the PBAF (Polybromo-associated BRG1-associated factor)

complex, a type of SWI/SNF chromatin remodeling complex.[2] This complex utilizes the

energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating the

accessibility of DNA to transcription factors. The bromodomains of PBRM1 specifically

recognize and bind to acetylated lysine residues on histone tails, targeting the PBAF complex

to specific genomic loci.[3] Disruption of PBRM1 function, either through mutation or inhibition,

can lead to aberrant gene expression, impacting several downstream signaling pathways

implicated in cancer, such as the AKT-mTOR, NF-κB, and chemokine/chemokine receptor

interaction pathways.[2][4][6]
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PBRM1 Signaling and Inhibition

Experimental Protocols
Preparation of Stock and Working Solutions
Materials:

Pbrm1-BD2-IN-2 powder

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

Cell culture medium appropriate for your cell line

Protocol for 10 mM Stock Solution:

Equilibrate the Pbrm1-BD2-IN-2 vial to room temperature before opening.

Weigh out the desired amount of Pbrm1-BD2-IN-2 powder using an analytical balance in a

sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out

0.311 mg of the compound.

Add the appropriate volume of anhydrous DMSO to the powder to achieve a final

concentration of 10 mM. For 0.311 mg, add 100 µL of DMSO.

To aid dissolution, gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and

vortex or sonicate until the powder is completely dissolved.[3]

Aliquot the 10 mM stock solution into sterile microcentrifuge tubes in volumes suitable for

your experiments to avoid multiple freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term

storage (up to 1 month).[1]
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Protocol for Working Solutions:

Thaw a single aliquot of the 10 mM stock solution at room temperature.

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the

desired final concentrations for your experiment (e.g., 0.1, 1, and 10 µM).

It is recommended to prepare a fresh set of working solutions for each experiment.

Important: The final concentration of DMSO in the cell culture medium should be kept

constant across all experimental conditions, including the vehicle control, and should

typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cell Viability Assay
This protocol describes a general method for assessing the effect of Pbrm1-BD2-IN-2 on the

viability of cancer cell lines.

Materials:

PBRM1-dependent cancer cell line (e.g., LNCaP prostate cancer cells)

Complete cell culture medium

96-well cell culture plates

Pbrm1-BD2-IN-2 working solutions

Vehicle control (cell culture medium with the same final concentration of DMSO as the

highest concentration of the inhibitor)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Experimental Workflow:
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Protocol:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density that will allow for logarithmic growth

throughout the experiment (e.g., 3,000-5,000 cells/well for many cancer cell lines).[7]

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow the

cells to attach.

Treatment:

Prepare fresh working solutions of Pbrm1-BD2-IN-2 at various concentrations (e.g., 0.1,

1, 10 µM) and a vehicle control.

Carefully remove the old medium from the wells and replace it with 100 µL of the

appropriate working solution or vehicle control.

Incubation:

Return the plate to the incubator and incubate for the desired treatment duration (e.g., 5

days).[1]

For longer incubation periods, it may be necessary to refresh the medium containing the

inhibitor and vehicle control every 48 hours.[7]

Cell Viability Measurement:

After the incubation period, remove the plate from the incubator and allow it to equilibrate

to room temperature for about 30 minutes.

Add the cell viability reagent to each well according to the manufacturer's instructions

(e.g., 100 µL of CellTiter-Glo® reagent).

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence of each well using a luminometer.

Data Analysis:

Subtract the background luminescence (from wells with medium only) from all

experimental values.

Normalize the data by expressing the luminescence of the treated wells as a percentage

of the vehicle control.

Plot the cell viability against the logarithm of the inhibitor concentration to generate a

dose-response curve and calculate the IC₅₀ value.

Troubleshooting
Precipitation of the compound: If the compound precipitates in the cell culture medium, try

preparing the working solutions from a lower concentration stock solution or increasing the

final DMSO concentration slightly (while ensuring it remains below toxic levels).

High background signal: Ensure complete cell lysis by following the manufacturer's protocol

for the viability reagent.

Variable results: Maintain consistent cell seeding densities and ensure accurate pipetting.

Use of a multichannel pipette for adding reagents can improve consistency.

Conclusion
Pbrm1-BD2-IN-2 is a valuable chemical probe for studying the role of PBRM1 in health and

disease. The protocols provided here offer a starting point for utilizing this inhibitor in in vitro

experiments. As with any experimental system, optimization of conditions for specific cell lines

and assays is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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